2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide
Description
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is an organic compound with a complex structure. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of dichlorophenoxy, dioxidotetrahydrothiophen, and methylfuran groups, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C19H21Cl2NO5S |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide |
InChI |
InChI=1S/C19H21Cl2NO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)19(23)13(2)27-18-6-4-14(20)9-17(18)21/h3-6,9,13,15H,7-8,10-11H2,1-2H3 |
InChI Key |
JYJIWHZEQAYAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Continuous Amidation: Continuous flow reactors are used for the amidation process to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide exhibit antiviral properties. For example, related compounds have shown significant reductions in viral titers when tested against influenza viruses such as H1N1 and H3N2 . The mechanism of action may involve inhibition of viral replication or interference with viral entry into host cells.
G Protein-Coupled Receptor Modulation
Research has highlighted the potential of this compound as a modulator of G protein-coupled receptors (GPCRs), specifically GIRK channels. Compounds within this structural class have been identified as potent activators of GIRK1/2 channels, which are critical in neuronal signaling and could be leveraged for therapeutic interventions in neurological disorders . The structural modifications associated with this compound may enhance its potency and selectivity.
Anticancer Potential
The compound's structural characteristics suggest it may also possess anticancer properties. Analogues with similar moieties have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology . The presence of specific substituents on the aromatic rings could enhance selectivity towards cancerous cells while minimizing effects on healthy cells.
Herbicidal Properties
The dichlorophenoxy group is indicative of herbicidal activity. Compounds containing this moiety are known to act as systemic herbicides, targeting broadleaf weeds by inducing uncontrolled growth . The application of this compound in agricultural settings could provide an effective solution for weed management, particularly in cereal crops and pastures.
Case Study 1: Antiviral Efficacy
A study conducted on related compounds demonstrated that treatment with specific derivatives resulted in marked reductions in viral loads in infected cell cultures. The study utilized a dose-response approach to evaluate efficacy, revealing that certain structural modifications significantly enhanced antiviral activity .
Case Study 2: GPCR Modulation
In a series of experiments aimed at identifying novel GIRK channel activators, researchers synthesized various derivatives based on the core structure of this compound. Results indicated that specific substitutions led to improved potency and metabolic stability compared to existing GPCR modulators .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is unique due to its combination of dichlorophenoxy, dioxidotetrahydrothiophen, and methylfuran groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C21H23Cl2NO5S
- Molecular Weight : 472.4 g/mol
Structural Representation
The structural formula of the compound can be depicted as follows:
This structure features a dichlorophenoxy group, which is known for its herbicidal properties, alongside a tetrahydrothiophene moiety that may contribute to its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing the tetrahydrothiophene moiety have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines with IC50 values below 10 µM, indicating strong anticancer properties .
Table 1: Anticancer Activity of Related Compounds
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dichlorophenoxy group may interact with specific cellular pathways involved in growth regulation, while the tetrahydrothiophene moiety could enhance membrane permeability or modulate enzyme activity.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Compounds with similar structures have shown promising results against various bacterial strains, suggesting that modifications to the core structure can enhance antibacterial efficacy .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 µg/mL | |
| Compound E | S. aureus | 20 µg/mL |
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of compounds based on the tetrahydrothiophene scaffold and evaluated their biological activities. The most active derivatives showed enhanced stability and selectivity towards cancer cells compared to normal cells, highlighting the therapeutic potential of such modifications .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicated that specific substitutions on the tetrahydrothiophene ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups improved anticancer efficacy while maintaining lower toxicity profiles in normal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
